1,3-bis[(E)-2-nitroethenyl]benzene
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Overview
Description
1,3-bis[(E)-2-nitroethenyl]benzene is an organic compound with the molecular formula C10H8N2O4 It is characterized by the presence of two nitroethenyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-bis[(E)-2-nitroethenyl]benzene can be synthesized through the nitration of 1,3-dibromobenzene followed by a subsequent reaction with nitroethene. The nitration process involves the use of concentrated nitric acid and sulfuric acid as reagents, typically under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive and potentially hazardous reagents involved .
Chemical Reactions Analysis
Types of Reactions: 1,3-bis[(E)-2-nitroethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,3-bis[(E)-2-nitroethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-bis[(E)-2-nitroethenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
1,3-dinitrobenzene: Similar structure but lacks the ethenyl groups.
1,3-dibromobenzene: Precursor in the synthesis of 1,3-bis[(E)-2-nitroethenyl]benzene.
1,3-diaminobenzene: Reduction product of 1,3-dinitrobenzene.
Properties
CAS No. |
40663-63-6 |
---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
1,3-bis[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C10H8N2O4/c13-11(14)6-4-9-2-1-3-10(8-9)5-7-12(15)16/h1-8H/b6-4+,7-5+ |
InChI Key |
BNOSAIZTNCKEMZ-YDFGWWAZSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)/C=C/[N+](=O)[O-])/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)C=C[N+](=O)[O-])C=C[N+](=O)[O-] |
Origin of Product |
United States |
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